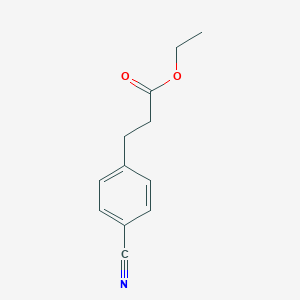
Ethyl 3-(4-cyanophenyl)propanoate
概要
説明
Ethyl 3-(4-cyanophenyl)propanoate is a chemical compound with the molecular formula C12H13NO2 . It is used in scientific research as an intermediate for the synthesis of other compounds .
Synthesis Analysis
Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and the enantiomers separated through enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in neat butyl butanoate . The free amino acid enantiomers were transformed to the Boc and Fmoc-protected derivatives .Molecular Structure Analysis
The molecular weight of Ethyl 3-(4-cyanophenyl)propanoate is 203.24 g/mol . The molecular structure can be found in various databases such as PubChem .Chemical Reactions Analysis
The synthesis of Ethyl 3-(4-cyanophenyl)propanoate involves the use of Candida antarctica lipase A (CAL-A) in neat butyl butanoate for enantioselective N-acylation . This reaction has been performed at room temperature .Physical And Chemical Properties Analysis
Ethyl 3-(4-cyanophenyl)propanoate has a molecular weight of 203.24 . It has a density of 1.09 g/cm3 . The boiling point is predicted to be 321.7ºC .科学的研究の応用
Application in Medicinal Chemistry: Synthesis of Dabigatran Etexilate
Summary of the Application
Dabigatran etexilate is a thrombin inhibitor used to treat thromboses and cardiovascular diseases . Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an important intermediate in the synthesis of Dabigatran etexilate .
Methods of Application or Experimental Procedures
The synthesis of this compound involves multiple steps . It starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material, which is used to produce 4-(methylamino)-3-nitrobenzoyl chloride . This is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . The title compound is prepared after the reduction of this compound .
Results or Outcomes
The synthesized compound was characterized by IR, 1H NMR, and single crystal X-ray crystallography . In addition, the in vitro anti-cancer activity of the newly synthesized complex was evaluated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
General Applications of Esters
Summary of the Application
Esters occur widely in nature and are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents . Fats and vegetable oils are esters of long-chain fatty acids and glycerol . Esters of phosphoric acid are of the utmost importance to life .
Methods of Application or Experimental Procedures
The synthesis of esters involves a reaction between an alcohol and a carboxylic acid, known as esterification . This reaction is often catalyzed by an acid .
Results or Outcomes
The result of esterification is an ester and water . The properties of the ester, such as its smell, depend on the alcohol and carboxylic acid used in the reaction .
General Applications of Esters
Results or Outcomes
特性
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-cyanophenyl)propanoate | |
CAS RN |
116460-89-0 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


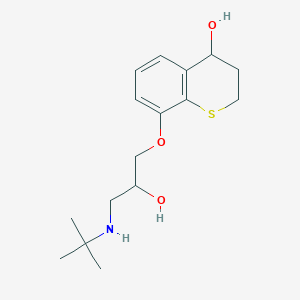



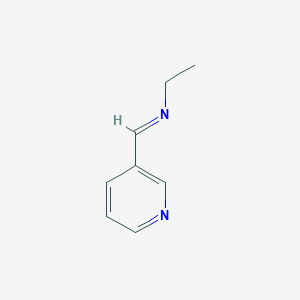
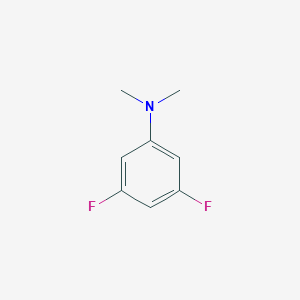
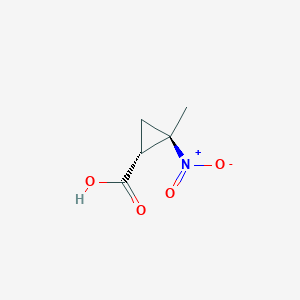
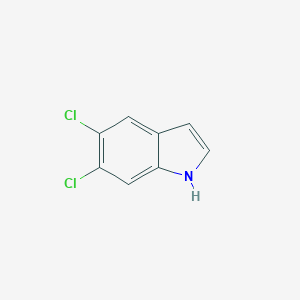
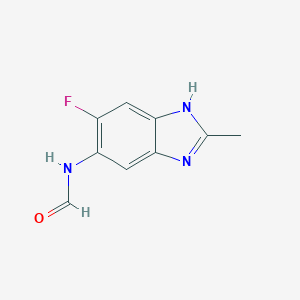
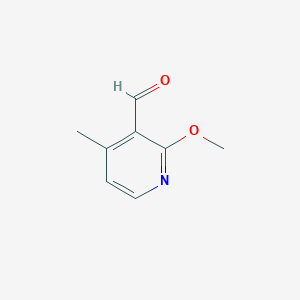
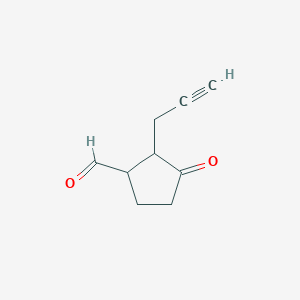
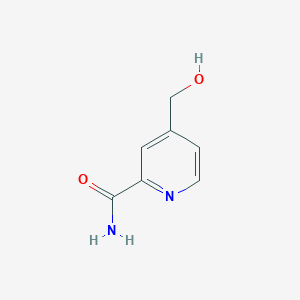
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)